molecular formula C8H7Cl2NS B156519 N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride CAS No. 10218-95-8

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride

Cat. No. B156519
CAS RN: 10218-95-8
M. Wt: 220.12 g/mol
InChI Key: OPKGEGFTMBPCTO-UHFFFAOYSA-N
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Description

The compound "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" is not directly studied in the provided papers. However, related compounds with chlorophenyl groups and thiocarbamoyl moieties have been investigated. For instance, the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides have been probed, which share a chlorophenyl component with the compound of interest . Additionally, the crystal and molecular structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one has been elucidated, which includes a 4-chlorophenyl group and methylthio groups, indicating a potential similarity in steric and electronic effects . Moreover, the synthesis and structural characterization of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate has been described, which also contains chlorophenyl moieties and could provide insights into the behavior of chlorine substituents in aromatic systems .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes, as seen in the creation of N-(chlorophenyl)pyridinecarboxamides . This suggests that the synthesis of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" could potentially involve a similar reaction between an appropriate pyridinecarbonyl chloride and a methylthio-substituted aminochlorobenzene.

Molecular Structure Analysis

The molecular structure of related compounds shows a range of interactions and conformations. For example, the 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one exhibits a highly conjugated and planar structure due to electron delocalization, which could be relevant when considering the planarity and electronic distribution in "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" . The crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate also provides insights into the orientation of chlorine atoms in the crystal lattice .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" are not detailed, the studies of related compounds indicate that intermolecular hydrogen bonding and C-H...O interactions are significant in the crystal packing and stability of these molecules . These types of interactions could also influence the reactivity and interaction profiles of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride".

Physical and Chemical Properties Analysis

The physical properties such as melting temperatures of the N-(chlorophenyl)pyridinecarboxamides depend on lattice energy and molecular symmetry, following Carnelley’s rule. This suggests that the melting point of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" could also be predicted based on these factors . The chemical properties, such as the potential for hydrogen bonding and the influence of chlorine on molecular orientation, are highlighted in the crystal structure analyses of related compounds . These properties are crucial for understanding the behavior of "N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride" in different environments.

Scientific Research Applications

Application in Crystal Packing and Molecular Analysis

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride is used in the study of crystal packing, particularly in polymorphism studies of biologically active compounds. Detailed analyses of crystal packing, utilizing methods such as X-ray diffraction and density functional theory calculations, can provide insights into the energetics associated with different crystal forms. This compound and its derivatives are utilized to understand the stabilization of crystal packing through intermolecular interactions, including hydrogen bonds and Coulombic contacts (Panini et al., 2014).

Environmental Analysis and Remediation

In environmental science, derivatives of N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride, like 4-chlorophenol, are identified as pollutants due to their toxic effects such as carcinogenesis and mutagenesis. The compound is involved in the development of sensitive methods for detecting such pollutants in water. For example, photoelectrochemical sensors based on specific heterojunctions are designed for detecting 4-chlorophenol, showcasing the compound's role in environmental monitoring and remediation (Yan et al., 2019). Additionally, the degradation of chlorophenols using advanced oxidation processes is a significant area of research, focusing on the mineralization and removal of such toxic compounds from wastewater (Sharma, Mukhopadhyay, & Murthy, 2010).

Chemical Synthesis and Material Science

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride serves as a starting material or intermediate in the synthesis of various organic compounds. For instance, it's involved in the synthesis of aromatic multisulfonyl chlorides and their masked precursors, which are essential building blocks in developing dendritic and other complex organic molecules (Percec et al., 2001). The compound's derivatives are also instrumental in synthesizing antiviral agents, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, highlighting its role in pharmaceutical research (Chen et al., 2010).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, as well as its potential hazards to health and the environment .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

N-(4-chlorophenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGEGFTMBPCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374041
Record name ST51041513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-N-methylthiocarbamoyl chloride

CAS RN

10218-95-8
Record name ST51041513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10218-95-8
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